molecular formula C19H19NO4 B5716516 ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate

ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate

Cat. No. B5716516
M. Wt: 325.4 g/mol
InChI Key: DJOGOYLJDKSSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate, also known as EADIC, is a synthetic compound that belongs to the family of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Mechanism of Action

The mechanism of action of ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes involved in cell proliferation and inducing apoptosis in cancer cells. In neuroprotection, ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate has been shown to protect neurons from oxidative stress and inflammation by modulating specific signaling pathways.
Biochemical and Physiological Effects:
ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate can induce apoptosis in cancer cells and protect neurons from oxidative stress and inflammation. In vivo studies have shown that ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate can inhibit tumor growth in animal models and improve cognitive function in aged animals.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate in lab experiments include its synthetic accessibility, high purity, and potential applications in various fields of research. However, the limitations of using ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to explore its neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthetic method for large-scale production. Finally, ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate can be used as a building block for the synthesis of novel materials with unique properties, and this area of research can be explored further.

Synthesis Methods

Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate can be synthesized through a multi-step process involving the condensation of 3-acetylindole with dimethyl malonate, followed by the formation of the corresponding ester and subsequent hydrolysis to yield ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate has shown promising results in various scientific research applications, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. In pharmacology, ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate has been studied for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and inflammation, which are common contributors to neurodegenerative diseases. In material science, ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate has been investigated for its potential as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

ethyl 5-acetyloxy-1,2-dimethylbenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-5-23-19(22)17-11(2)20(4)18-14-9-7-6-8-13(14)16(10-15(17)18)24-12(3)21/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOGOYLJDKSSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Acetoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylic acid ethyl ester

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